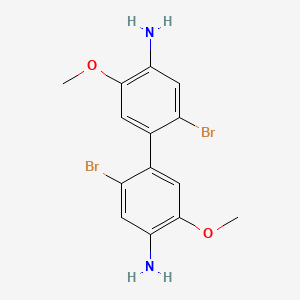
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring. The compound’s structure includes two bromine atoms and two methoxy groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a methoxy-substituted benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Nitration and Reduction: The brominated compound can then undergo nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group. This nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove bromine atoms or convert the amino group to other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and methoxy groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-methoxyphenol
- 4-Amino-2-bromo-5-methoxybenzoic acid
- 4-Amino-2-bromo-5-methoxybenzaldehyde
Uniqueness
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is unique due to the presence of two bromine atoms and two methoxy groups, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity.
Properties
CAS No. |
6948-51-2 |
|---|---|
Molecular Formula |
C14H14Br2N2O2 |
Molecular Weight |
402.08 g/mol |
IUPAC Name |
4-(4-amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(9(15)5-11(13)17)8-4-14(20-2)12(18)6-10(8)16/h3-6H,17-18H2,1-2H3 |
InChI Key |
UYCWJJAOVFTDAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)N)OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















